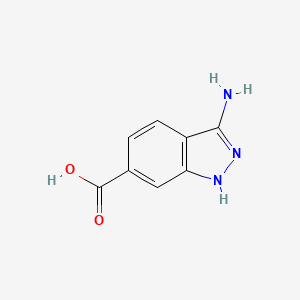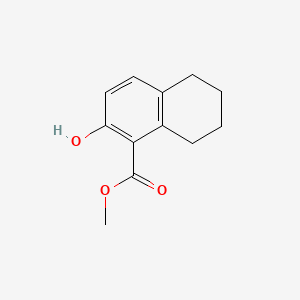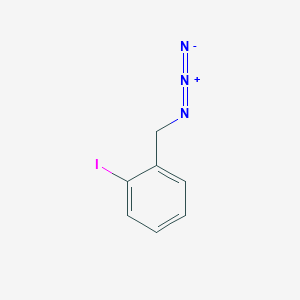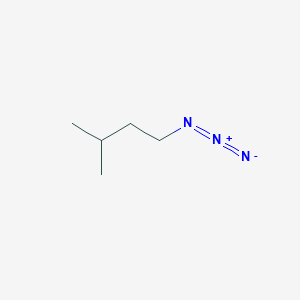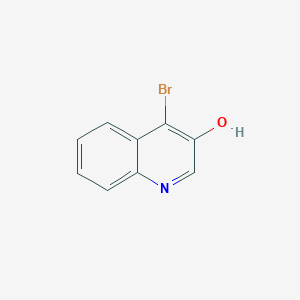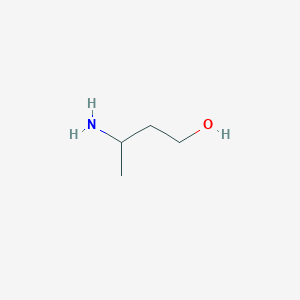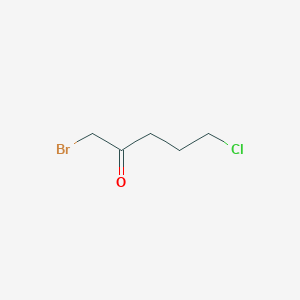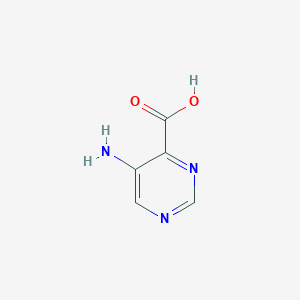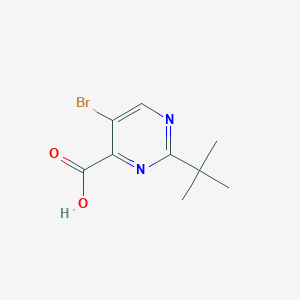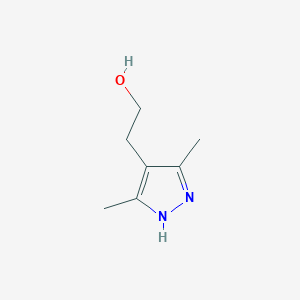
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
説明
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both hydroxyl and pyrazole functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(3,5-dimethyl-1h-pyrazol-4-yl)ethanol, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are likely to target key proteins or enzymes in the life cycle of the Leishmania and Plasmodium parasites .
Mode of Action
It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that this compound may interact with its targets, leading to inhibition of essential biological processes in the parasites .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that this compound likely interferes with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium parasites .
Result of Action
Based on the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that this compound likely leads to the death of leishmania and plasmodium parasites, thereby alleviating the diseases caused by these parasites .
生化学分析
Biochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with copper complexes, which are crucial in catalytic activities such as the oxidation of catechol to o-quinone . The nature of these interactions often involves coordination with metal ions, which can alter the reactivity and stability of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can act as biological transformation agents and have applications in cancer therapy and antimicrobial treatments . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit tautomerism, which may affect their reactivity and stability . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that pyrazole derivatives can influence liver function and other physiological processes, with threshold effects observed at specific dosages . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to influence the activity of enzymes involved in oxidative stress and detoxification processes . These interactions can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a 1,3-dicarbonyl compound and hydrazine or its derivatives. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a nucleophilic substitution reaction. For example, 3,5-dimethylpyrazole can be reacted with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde or 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: The compound can be reduced to form 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.
Major Products Formed
Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethane.
Substitution: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl halides.
科学的研究の応用
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in terms of chemical reactivity.
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid:
2-(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of ethanol, affecting its physical and chemical properties.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both hydroxyl and pyrazole functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
特性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNUHPVNBFSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509252 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-31-6 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


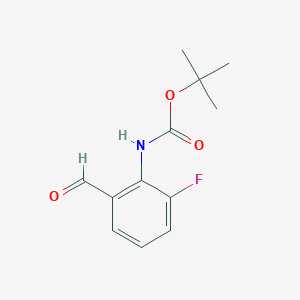
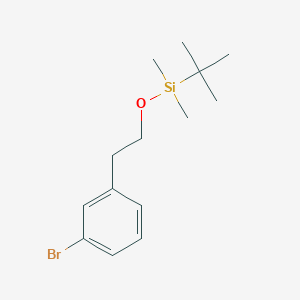
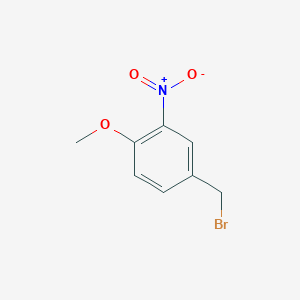
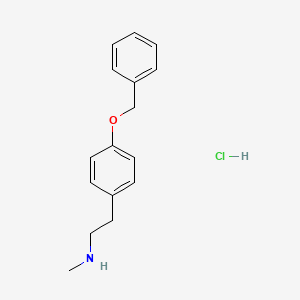
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)
